molecular formula C7H6FN3 B15072643 5-Fluoroimidazo[1,2-A]pyridin-2-amine

5-Fluoroimidazo[1,2-A]pyridin-2-amine

Katalognummer: B15072643
Molekulargewicht: 151.14 g/mol
InChI-Schlüssel: ZNKWWFORSPUZJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-A]pyridin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions. The reaction can be optimized using different solvents and heating conditions, such as thermal or microwave heating. For instance, using water as a solvent under microwave irradiation can yield 2-phenylimidazo[1,2-A]pyridine in high yields .

Industrial Production Methods

Industrial production methods for this compound often involve solvent- and catalyst-free synthesis techniques. These methods are environmentally friendly and efficient, providing high yields of the desired product. The use of microwave-assisted organic reactions has gained popularity due to its simplicity, greater selectivity, and rapid synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

5-Fluoroimidazo[1,2-A]pyridin-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Fluoroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular pathways, influencing the function of enzymes, receptors, and other proteins. This modulation leads to its diverse biological activities, including antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Fluoroimidazo[1,2-A]pyridin-2-amine include:

Uniqueness

The presence of a fluorine atom in this compound enhances its chemical stability and biological activity, making it unique compared to other similar compounds. This fluorine substitution can lead to improved pharmacokinetic properties and increased potency in various applications .

Eigenschaften

Molekularformel

C7H6FN3

Molekulargewicht

151.14 g/mol

IUPAC-Name

5-fluoroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2

InChI-Schlüssel

ZNKWWFORSPUZJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C(=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.